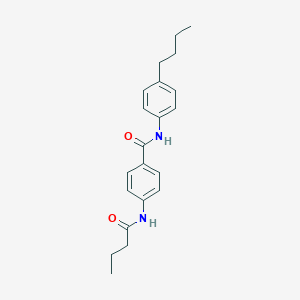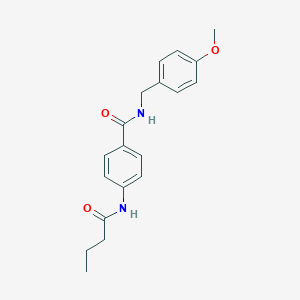
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide, also known as BF-5m, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has also been found to be effective in inhibiting the growth of drug-resistant cancer cells. In addition, 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a crucial role in cancer cell survival. 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells from the body. 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body. In addition, 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has been found to reduce inflammation and oxidative stress, which are important factors in the development of various diseases.
Advantages and Limitations for Lab Experiments
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells, as well as its ability to overcome drug resistance in cancer cells. However, 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
Future research on 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide could focus on several areas, including the optimization of its synthesis method to improve its yield and purity, the development of novel formulations to improve its solubility and bioavailability, and the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models. In addition, further studies could investigate the potential of 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide in combination with other anticancer agents or immunotherapeutic approaches for the treatment of cancer.
Synthesis Methods
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide involves the reaction of 2-aminobenzoxazole with 4-fluoroaniline, followed by the reaction of the resulting product with 4,6-dimethyl-2-chloropyrimidine-5-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
Product Name |
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide |
|---|---|
Molecular Formula |
C20H16FN5O2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4,6-dimethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H16FN5O2/c1-11-17(18(27)24-14-9-7-13(21)8-10-14)12(2)23-19(22-11)26-20-25-15-5-3-4-6-16(15)28-20/h3-10H,1-2H3,(H,24,27)(H,22,23,25,26) |
InChI Key |
AKJSSZSEYAYGSF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)NC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B215470.png)
![2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215471.png)
![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215480.png)



![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)





![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)